methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate
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Description
“Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate” is a chemical compound with the molecular formula C7H9N3O3S . The planes of the 2-amino-1,3-thiazol-4-yl and the methyl ester groups are oriented at a dihedral angle of 67.06 (7)° .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 2-amino-1,3-thiazol-4-yl group and a methyl ester group. These groups are oriented at a dihedral angle of 67.06 (7)° . In the crystal, inversion dimers linked by pairs of N—H…N hydrogen bonds occur, forming R22 (8) ring motifs .
Scientific Research Applications
Synthesis and Pharmacological Applications
Antihypertensive Agents : Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a compound structurally related to the title molecule, was synthesized and used as a precursor for a variety of derivatives, including thiosemicarbazides, triazoles, and Schiff bases. These derivatives were evaluated for their antihypertensive α-blocking activity, showcasing significant potential in this area with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Cephem Antibiotics : The compound's Z-isomer was synthesized from aminoisoxazoles through skeletal rearrangement and further processed to create a key side-chain for fourth-generation cephem antibiotics. This highlights its role in the development of clinically useful antibiotic agents (Tatsuta, Miura, Gunji, Tamai, Yoshida, Inagaki, & Kurita, 1994).
Antidiabetic Agents : Research into the synthesis of novel bi-heterocycles with a thiazole and oxadiazole ring structure revealed compounds with significant anti-diabetic potential. These molecules were synthesized starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, demonstrating inhibition of α-glucosidase enzyme, a target for diabetes treatment (Abbasi, Ramzan, Aziz‐ur‐Rehman, Siddiqui, Shah, Lodhi, Khan, & Mirza, 2020).
Antitumor and Antifilarial Agents : Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives were synthesized starting from 2-amino-4-(chloromethyl)thiazole, demonstrating significant in vitro antitumor activity against leukemia L1210 cells and in vivo antifilarial activity, suggesting potential applications in cancer and filarial disease treatment (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).
properties
IUPAC Name |
methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-12-6(11)5(10-13-2)4-3-14-7(8)9-4/h3H,1-2H3,(H2,8,9)/b10-5-/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAIDGPTIFCPGD-FAVSQNOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)C1=CSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate |
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